2-Propyl-3-thiomorpholinone
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Overview
Description
2-Propyl-3-thiomorpholinone is a heterocyclic compound containing sulfur. It is part of the thiomorpholinone family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by a morpholine ring where one oxygen atom is replaced by a sulfur atom, and it has a propyl group attached to the second carbon atom.
Preparation Methods
The synthesis of 2-Propyl-3-thiomorpholinone involves several steps. One common method starts with the nucleophilic ring opening of Boc-protected morpholinone to give an ester. The sulfur introduction is achieved via the Mitsunobu reaction, followed by hydrolysis, ring closure with DCC (dicyclohexylcarbodiimide), and deprotection to yield the desired thiomorpholinone template . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
2-Propyl-3-thiomorpholinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiomorpholinone.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of various derivatives.
Cyclization: This reaction can form more complex ring structures, often used in the synthesis of pharmaceuticals.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can revert these to the original thiomorpholinone .
Scientific Research Applications
2-Propyl-3-thiomorpholinone has several applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development, especially for its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-Propyl-3-thiomorpholinone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The sulfur atom in the thiomorpholinone ring plays a crucial role in these interactions, often forming covalent bonds with target proteins. This can lead to the inhibition or activation of various biochemical pathways, depending on the context .
Comparison with Similar Compounds
2-Propyl-3-thiomorpholinone can be compared with other thiomorpholinone derivatives and similar sulfur-containing heterocycles:
Thiomorpholine: Lacks the propyl group, making it less hydrophobic and potentially less bioactive.
Morpholine: Contains an oxygen atom instead of sulfur, leading to different chemical reactivity and biological properties.
Thiazolidine: Another sulfur-containing heterocycle, but with a different ring structure, leading to distinct applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
CAS No. |
69226-22-8 |
---|---|
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
2-propylmorpholine-3-thione |
InChI |
InChI=1S/C7H13NOS/c1-2-3-6-7(10)8-4-5-9-6/h6H,2-5H2,1H3,(H,8,10) |
InChI Key |
FLMLPJFMYMBUMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=S)NCCO1 |
Origin of Product |
United States |
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